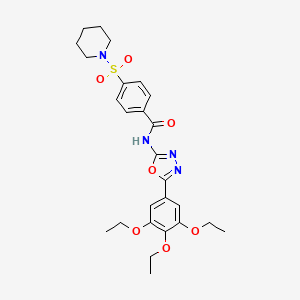
4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H32N4O7S and its molecular weight is 544.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic molecule that combines a piperidine moiety with an oxadiazole structure. This combination is of significant interest due to the potential pharmacological properties associated with both components. The biological activity of this compound has been explored in various studies, focusing on its efficacy against different biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Below are detailed findings from various studies regarding the biological activity of this specific compound.
Antibacterial Activity
A study conducted on derivatives containing the oxadiazole and piperidine moieties demonstrated significant antibacterial properties against several strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The compound exhibited strong inhibitory activity against urease and was identified as a potential acetylcholinesterase inhibitor with promising IC50 values ranging from 0.63 to 2.14 µM for various derivatives .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines. Notably, it was effective against:
- Bladder Cancer
- Breast Cancer
- Hepatocellular Cancer
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to modulate key signaling pathways in cancer cells suggests its potential as a therapeutic agent .
Enzyme Inhibition Studies
The compound has shown promising results in enzyme inhibition assays:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Inhibitor | 0.63 - 2.14 |
| Urease | Strong Inhibitor | Not specified |
These findings indicate that the compound could be useful in treating conditions associated with these enzymes, particularly in neurodegenerative diseases where acetylcholinesterase plays a critical role .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of similar compounds derived from piperidine and oxadiazole structures:
- Case Study on Antimicrobial Activity : A series of synthesized compounds were tested for their antimicrobial properties, with several derivatives showing enhanced activity against resistant bacterial strains.
- Cancer Cell Line Studies : In vitro assays indicated that compounds with similar structural motifs could significantly reduce cell viability in various cancerous cell lines, suggesting that further exploration into this compound's analogs could yield effective anticancer agents.
- Docking Studies : Molecular docking studies have been performed to understand the interaction between the compound and target proteins involved in disease pathways. These studies indicated favorable binding affinities that correlate with observed biological activities .
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O7S/c1-4-34-21-16-19(17-22(35-5-2)23(21)36-6-3)25-28-29-26(37-25)27-24(31)18-10-12-20(13-11-18)38(32,33)30-14-8-7-9-15-30/h10-13,16-17H,4-9,14-15H2,1-3H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPQSHUCGQMMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














